N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C19H15FN6O2S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H15FN6O2S/c20-13-3-1-4-14(9-13)23-17(27)12-29-19-25-24-18(16-10-21-6-7-22-16)26(19)11-15-5-2-8-28-15/h1-10H,11-12H2,(H,23,27) |
InChI Key |
KTSMCEOQAMCXTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Furan-2-ylmethyl Group: This step involves the alkylation of the triazole ring with a furan-2-ylmethyl halide under basic conditions.
Introduction of the Pyrazin-2-yl Group: The pyrazin-2-yl group can be introduced via a nucleophilic substitution reaction.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with 3-fluoroaniline and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the furan moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole or furan rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| N-(3-fluorophenyl)-... | 0.125–8 | S. aureus |
| Triazole derivative A | 0.5 | E. coli |
| Triazole derivative B | 1 | Pseudomonas aeruginosa |
Antifungal Activity
The compound has also been studied for its antifungal properties. Triazole derivatives are commonly known for their effectiveness against fungal infections, including those caused by Candida and Aspergillus species.
Anticancer Potential
N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been investigated for its anticancer activity. Studies have shown promising results in inhibiting the growth of various cancer cell lines. For example, related compounds demonstrated percent growth inhibitions (PGIs) ranging from 50% to 90% against several cancer types.
Biological Research Applications
Enzyme Inhibition Studies
The compound may inhibit specific enzymes by binding to their active sites, which is critical for understanding its mechanism of action. This property is particularly relevant in the development of targeted therapies for diseases like cancer.
Receptor Binding Studies
It may interact with specific receptors on cell surfaces, modulating signal transduction pathways that are crucial in various physiological processes.
Pharmaceutical Development
This compound is explored as a lead compound for the development of new drugs. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.
Industrial Applications
The compound has potential applications in the synthesis of other complex organic molecules. Its unique functional groups can serve as intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: The compound could intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(3-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable candidate for drug development.
Biological Activity
N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel compound that has garnered attention due to its potential biological activities. This compound features a unique combination of functional groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, supported by data tables and case studies from diverse sources.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the triazole core through coupling reactions and the introduction of furan and pyrazine moieties via nucleophilic substitutions.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies. The compound exhibits a range of pharmacological effects, including antimicrobial, antifungal, and anticancer activities.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| N-(3-fluorophenyl)-... | 0.125–8 | S. aureus |
| Triazole derivative A | 0.5 | E. coli |
| Triazole derivative B | 1 | Pseudomonas aeruginosa |
Antifungal Activity
The compound's antifungal properties have also been explored. Similar triazole derivatives have demonstrated potent activity against fungal strains like Candida albicans, with MIC values significantly lower than traditional antifungal agents .
Table 2: Antifungal Activity Data
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| N-(3-fluorophenyl)-... | 0.5 | C. albicans |
| Fluconazole | 256 | C. albicans |
Anticancer Activity
Studies have shown that triazole-containing compounds can inhibit cancer cell proliferation. For example, derivatives similar to N-(3-fluorophenyl)-... have exhibited cytotoxic effects on Hep G2 liver cancer cells .
Case Study: Cytotoxicity on Hep G2 Cells
A study evaluated the cytotoxic effects of triazole derivatives on Hep G2 cells, revealing IC50 values ranging from 10 to 20 µM for several compounds .
The mechanism by which N-(3-fluorophenyl)-... exerts its biological effects is believed to involve the interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances binding affinity through hydrogen bonding and electrostatic interactions, while the furan and pyrazine rings may facilitate π–π stacking interactions with aromatic residues in target proteins .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodology : The compound is synthesized via multi-step reactions. Key steps include:
- Alkylation : Reacting 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione with N-(3-fluorophenyl)-α-chloroacetamide in the presence of KOH to form the acetamide scaffold .
- Paal-Knorr Condensation : Modifying the 4th position of the triazole ring with pyrazine derivatives under reflux conditions (150°C) using pyridine and zeolite catalysts .
- Purification : Recrystallization from ethanol or other polar aprotic solvents ensures purity .
Q. How is the anti-exudative activity of this compound evaluated in preclinical models?
- Experimental Design :
- In Vivo Models : Formalin-induced paw edema in rats, with compound administration (doses: 10–50 mg/kg) and measurement of exudate volume reduction .
- Control Groups : Include reference drugs (e.g., indomethacin) and vehicle-treated animals.
- Statistical Analysis : ANOVA followed by post-hoc tests (e.g., Tukey’s) to assess significance (p < 0.05) .
Advanced Research Questions
Q. What structural modifications enhance the anti-exudative activity of this triazole-acetamide derivative?
- SAR Insights :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., fluorine at the 3rd position of the phenyl ring) increases activity by 30–40% compared to unsubstituted analogs. Conversely, nitro or methoxy groups reduce efficacy .
- Heterocyclic Variations : Replacing pyrazine with pyridine or imidazole fragments alters solubility and binding affinity to inflammatory targets (e.g., COX-2) .
Q. What mechanistic hypotheses explain the compound’s anti-inflammatory properties?
- Proposed Mechanisms :
- COX-2 Inhibition : Molecular docking studies indicate strong interactions (binding energy: −9.2 kcal/mol) with COX-2’s active site, comparable to celecoxib .
- Cytokine Modulation : Downregulation of TNF-α and IL-6 in LPS-stimulated macrophages (IC: 12.3 μM) via NF-κB pathway suppression .
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Process Optimization :
- Catalyst Screening : Zeolite (Y-H) improves reaction efficiency by 20% compared to traditional bases like KCO .
- Solvent Systems : Ethanol/water mixtures (7:3 v/v) reduce byproduct formation during recrystallization .
- Quality Control : Implement HPLC (C18 column, acetonitrile/water gradient) to monitor impurities (<1%) .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
